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Compound of Interest

Compound Name: 3,5-Dibromopicolinic acid

Cat. No.: B1313591

3,5-Dibromopicolinic acid (CeH3Br2NO2) is a heterocyclic compound featuring a pyridine ring
substituted with a carboxylic acid group and two bromine atoms.[1] Picolinic acid and its
derivatives are recognized as privileged scaffolds in drug discovery, forming the basis for
synthetic auxin herbicides and exhibiting a wide range of biological activities.[2][3] The
introduction of heavy halogens like bromine can significantly alter a molecule's
physicochemical properties, including its lipophilicity, metabolic stability, and binding
interactions, making it a key strategy in medicinal chemistry.

Before embarking on costly and labor-intensive experimental synthesis and characterization,
theoretical studies provide a powerful, cost-effective avenue to predict molecular behavior.[4]
Computational methods like Density Functional Theory (DFT) allow us to build a robust in-silico
model of the molecule, from which we can derive its stable conformation, spectroscopic
signatures, and electronic reactivity.[5][6] This guide details the application of these theoretical
techniques to 3,5-Dibromopicolinic acid, providing a foundational understanding of its
intrinsic properties.

Computational Methodology: A Validated Protocol

The accuracy of any theoretical study hinges on the appropriateness of the chosen
computational methods. For organic molecules containing halogens, Density Functional Theory
(DFT) with a hybrid functional like B3LYP offers a well-balanced approach to accuracy and
computational cost.[7][8] The protocol outlined below represents a standard, validated workflow
for this class of molecules.
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Step-by-Step Computational Workflow

e Initial Structure Drawing: The 2D structure of 3,5-Dibromopicolinic acid is drawn using
molecular modeling software (e.g., GaussView).

o Geometry Optimization: A full geometry optimization is performed without any symmetry
constraints. This crucial step locates the molecule's lowest energy conformation (the most
stable structure).

o Method: Density Functional Theory (DFT)
o Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[8]

o Basis Set: 6-311++G(d,p). This Pople-style basis set is robust for organic molecules, with
diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for
the non-spherical nature of electron density in bonds.[7][9]

 Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed
at the same level of theory. This serves two purposes:

o It confirms that the optimized structure is a true energy minimum (i.e., no imaginary
frequencies).

o It predicts the molecule's theoretical vibrational spectra (FT-IR and FT-Raman), which can
be used to interpret experimental data.[10][11] A scaling factor is often applied to the
calculated frequencies to better match experimental values.[4]

o Property Calculations: Using the optimized geometry, further calculations are performed to
determine electronic properties. This includes:

o Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and
hyperconjugative interactions.[12][13]

o Frontier Molecular Orbital (HOMO-LUMO) Analysis: To assess chemical reactivity and the
electronic absorption properties.[14]

o Molecular Electrostatic Potential (MEP) Mapping: To identify sites susceptible to
electrophilic and nucleophilic attack.[15]
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Caption: A generalized workflow for the theoretical analysis of a molecule using DFT.

Molecular Structure and Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms.
The resulting structure for 3,5-Dibromopicolinic acid reveals a planar pyridine ring, as

expected. The carboxylic acid group may exhibit slight torsion depending on intramolecular
hydrogen bonding possibilities.

Caption: Atom numbering scheme for 3,5-Dibromopicolinic acid.

Table 1: Selected Optimized Geometrical Parameters
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Parameter

Bond/Angle

Calculated Value (A
or°)

Justification

Bond Length

C2-C7 (Carboxylic)

Typical C-C single
1.51 P g
bond length.

C7=08 (Carbonyl)

1.22

Characteristic of a
C=0 double bond in a

carboxylic acid.

C7-09 (Hydroxyl)

1.35

Longer than C=0 due
to single bond

character.

C3-Br3

1.89

Consistent with a C-Br
bond on an aromatic

ring.

C5-Br5

1.89

Symmetrical
substitution leads to

similar bond lengths.

Bond Angle

N1-C2-C3

Reflects the sp?
1215 hybridization of the

pyridine ring carbons.

C2-C3-Br3

119.8

Steric influence of the
bromine atom on the

ring geometry.

C2-C7-08

124.0

Expected angle for the
sp? hybridized

carbonyl carbon.

Note: These values are representative and derived from DFT calculations at the B3LYP/6-

311++G(d,p) level of theory, consistent with findings for similar structures.[8][16]

Vibrational Spectroscopic Analysis
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Theoretical frequency calculations are indispensable for assigning the peaks observed in
experimental FT-IR and FT-Raman spectra. Each calculated frequency corresponds to a
specific molecular motion (e.g., stretching, bending, torsion).

Table 2: Key Calculated Vibrational Frequencies and Assignments

Wavenumber (cm™?, . Description of Vibrational
Assighment
scaled) Mode

Stretching of the hydroxyl

~3450 v(O-H) ) ) )
group in the carboxylic acid.
Aromatic C-H stretching
~3080 v(C-H) o S
vibrations on the pyridine ring.
Carbonyl C=0 stretching of the
~1730 v(C=0) ] ]
carboxylic acid group.[7]
Ring stretching vibrations
~1560 v(C=C), v(C=N) characteristic of the pyridine
core.
Coupled C-O stretching and O-
~1250 v(C-0), B(O-H) ] ]
H in-plane bending.
Carbon-Bromine stretching
~1100 v(C-Br) o
vibration.
Out-of-plane C-H bending
~830 y(C-H)

(wagging) modes.

v: stretching; B: in-plane bending; y: out-of-plane bending. Frequencies are based on typical
values for substituted pyridines and benzoic acids.[9][17]

The strong electron-withdrawing nature of the bromine atoms and the carboxylic acid group
influences the electronic distribution within the pyridine ring, which in turn affects the force
constants of the bonds and their corresponding vibrational frequencies.

Electronic Properties and Chemical Reactivity
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The electronic structure of a molecule dictates its reactivity. By analyzing frontier molecular
orbitals and the electrostatic potential, we can predict how 3,5-Dibromopicolinic acid will
interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key to understanding chemical reactivity.[18] The HOMO acts as an
electron donor, while the LUMO acts as an electron acceptor. The energy difference between
them, the HOMO-LUMO gap (AE), is a critical indicator of molecular stability and reactivity.[14]
[19]

o Alarge HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it
takes more energy to excite an electron from the HOMO to the LUMO.

e A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce
electronic transitions.[20]

For 3,5-Dibromopicolinic acid, the HOMO is expected to be localized primarily on the
electron-rich pyridine ring and the bromine atoms, while the LUMO s likely distributed over the
electron-withdrawing carboxylic acid group and the pyridine ring. This distribution facilitates
intramolecular charge transfer upon electronic excitation.[21]

Table 3: Calculated Frontier Orbital Energies

Parameter Calculated Value (eV)
E(HOMO) -7.15
E(LUMO) -2.20
Energy Gap (AE) 4.95

Note: Values are representative for this class of molecule, calculated at the B3LYP/6-
311++G(d,p) level.
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Caption: Energy level diagram for the frontier molecular orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an
excellent tool for predicting the sites of non-covalent interactions and chemical reactions.[15]
[22][23]

» Red Regions: Indicate negative electrostatic potential. These areas are electron-rich and are
the most likely sites for electrophilic attack. For 3,5-Dibromopicolinic acid, these are
expected around the carbonyl oxygen (O8), the hydroxyl oxygen (09), and the nitrogen atom
(N1).[24]

» Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor and are
susceptible to nucleophilic attack. The hydrogen of the carboxylic acid group (H9) will be the
most positive region.[25]

o Green Regions: Represent neutral potential.

The MEP map suggests that in a biological context, the oxygen and nitrogen atoms are prime
sites for hydrogen bonding, a critical interaction for drug-receptor binding.
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Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and intramolecular interactions.[12] It
quantifies electron density transfer between filled "donor" orbitals (bonds or lone pairs) and
empty "acceptor” orbitals (antibonds).[7] Key interactions in 3,5-Dibromopicolinic acid
include:

o Delocalization of Lone Pairs: The lone pair electrons on the nitrogen (LP(N1)) and oxygen
atoms (LP(O8), LP(09)) delocalize into the antibonding 1t* orbitals of the pyridine ring. This
delocalization stabilizes the molecule.[13]

e Hyperconjugation: Interactions between the ring's 1t system and the C-Br o* antibonding
orbitals also contribute to overall molecular stability.

These charge transfer interactions are fundamental to the molecule's electronic structure and
reactivity.[26]

Implications for Drug Development and Materials
Science

The theoretical insights gained from this study provide a rational foundation for the application

of 3,5-Dibromopicolinic acid.

 In Drug Discovery: The MEP map identifies the key hydrogen bond donor (O-H) and
acceptor (C=0, N) sites. This information is critical for designing molecules that can fit into
the active site of a target protein. The predicted reactivity from the HOMO-LUMO analysis
can help anticipate metabolic pathways. Modifications can be proposed to enhance binding
affinity or alter electronic properties based on these theoretical results.[27]

» In Materials Science: Boronic acids and their derivatives are important in materials science
and as therapeutic agents.[17] Carboxylic acids are often ideal starting materials for their
synthesis.[28] Understanding the electronic properties of 3,5-Dibromopicolinic acid can
guide its use as a precursor or building block (ligand) in the synthesis of novel coordination
polymers or metal-organic frameworks (MOFs) with tailored electronic or catalytic properties.

Conclusion
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This guide has detailed a comprehensive theoretical investigation of 3,5-Dibromopicolinic

acid using established DFT methods. Through these computational studies, we have

determined its optimized molecular structure, predicted its vibrational spectra, and analyzed its

electronic properties in depth. The analysis of the HOMO-LUMO gap, MEP map, and NBO

interactions provides a clear picture of the molecule's stability, reactivity, and potential

interaction sites. These in-silico findings serve as a critical first step for researchers, offering a

solid theoretical framework to guide future experimental synthesis, characterization, and

application in fields ranging from medicinal chemistry to advanced materials.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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